REACTION_CXSMILES
|
[F-].[K+].C(C([O:9][C:10]([C:13]([O:19]C(C(C(F)(F)F)(F)F)(F)F)([C:15]([F:18])([F:17])[F:16])F)(F)[F:11])F)(F)(F)F>>[C:15]([C:13]([C:10]([F:11])=[O:9])=[O:19])([F:18])([F:17])[F:16] |f:0.1|
|
Name
|
product
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)C(F)OC(F)(F)C(F)(C(F)(F)F)OC(F)(F)C(F)(F)C(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
while vigorously stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
At the outlet of the autoclave, a pressure resistant container cooled to −78° C.
|
Type
|
CUSTOM
|
Details
|
recovered
|
Type
|
CUSTOM
|
Details
|
0.8 g of a sample was recovered
|
Type
|
CUSTOM
|
Details
|
was gaseous at room temperature
|
Type
|
CUSTOM
|
Details
|
as a result of the analysis by GC-MS
|
Name
|
|
Type
|
|
Smiles
|
C(F)(F)(F)C(=O)C(=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |